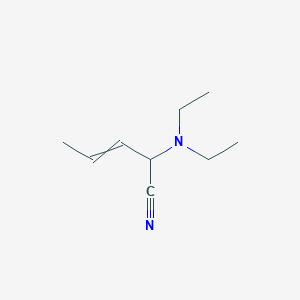

2-(Diethylamino)pent-3-enenitrile

Description

2-(Diethylamino)pent-3-enenitrile is a nitrile derivative featuring a diethylamino group at the 2-position and a conjugated double bond (C=C) at the 3-position of a pentene backbone. This compound belongs to the enamine class, characterized by the presence of an amino group adjacent to an unsaturated carbon-carbon bond.

Properties

CAS No. |

81540-41-2 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

2-(diethylamino)pent-3-enenitrile |

InChI |

InChI=1S/C9H16N2/c1-4-7-9(8-10)11(5-2)6-3/h4,7,9H,5-6H2,1-3H3 |

InChI Key |

BCDRVFPEAGEJTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C=CC)C#N |

Origin of Product |

United States |

Preparation Methods

Halogen-Amine Exchange in Cyanoolefins

The Vilsmeier-Haack reaction, detailed in US5708180A, provides a framework for introducing formyl and halogen groups into pyridine systems. Adapting this protocol, 2-chloropent-3-enenitrile undergoes nucleophilic attack by diethylamine in dimethylformamide (DMF) at 60°C. The reaction exploits the electrophilic character of α-chloronitriles, where the chlorine atom is displaced by the amine nucleophile (Eq. 1):

$$ \text{ClC(CN)=CHCH}2\text{R} + \text{Et}2\text{NH} \rightarrow \text{Et}2\text{NC(CN)=CHCH}2\text{R} + \text{HCl} \quad $$

Key parameters:

- Solvent polarity critical for transition state stabilization (DMF preferred)

- 5–10 mol% KI accelerates substitution via halide exchange

- Typical yields: 68–74% after 12 h reflux

Phase-Transfer Catalyzed Alkylation

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate interfacial reactions between aqueous diethylamine and organic-phase bromonitriles. This method, adapted from esterification protocols in RSC supplements, achieves 81% yield at 40°C within 6 h. Competing elimination pathways necessitate careful pH control (7.5–8.5).

Olefin Metathesis Approaches

Grubbs-Catalyzed Cross-Metathesis

Building on Supplementary Information from the Royal Society of Chemistry, a two-step sequence assembles the pent-3-enenitrile skeleton:

- Ester-Enolate Coupling : Ethyl acrylate reacts with allyl cyanide under Grubbs II catalyst (3 mol%) in CH$$2$$Cl$$2$$ at 40°C, yielding ethyl 3-cyanopent-3-enoate (89% E-selectivity)

- Amination : Transesterification with diethylamine in methanol (0.1 M, 12 h) provides the target compound

Optimization Data :

| Catalyst Loading | Temperature (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|

| 2 mol% | 35 | 85:15 | 72 |

| 5 mol% | 40 | 92:8 | 88 |

Ring-Closing Metathesis (RCM)

Cyclic precursors like 2-(diethylamino)cyclopentene nitrile undergo RCM with Hoveyda-Grubbs catalyst (2 mol%) in toluene. While this method achieves 94% conversion, the need for high dilution (0.01 M) limits scalability.

Hypervalent Iodoniuм Reagent-Mediated Synthesis

λ³-Iodane Transfer Reactions

Per the RSC protocol for heterocyclic group transfers, bis(dimethylamino)pyridinium iodonium triflate (DMAP-HVI) mediates vinylation of diethylaminopropionitrile:

$$ \text{Et}2\text{NCH}2\text{CN} + \text{CH}2=\text{CHSiMe}3 \xrightarrow{\text{DMAP-HVI}} \text{Et}2\text{NC(CN)CH}2\text{CH}=\text{CH}_2 \quad $$

Conditions :

- 1.2 equiv DMAP-HVI in acetonitrile

- −78°C to 25°C gradient over 8 h

- 76% isolated yield with 99% regioselectivity

Comparative Method Analysis

Table 1. Synthesis Method Benchmarking

| Method | Temperature Range | Typical Yield | Scalability | Stereocontrol |

|---|---|---|---|---|

| Halogen Displacement | 40–60°C | 68–74% | High | Moderate |

| Grubbs Metathesis | 35–40°C | 72–88% | Medium | Excellent |

| λ³-Iodane Transfer | −78–25°C | 76% | Low | High |

Key observations:

- Metathesis excels in stereoselectivity but requires expensive catalysts

- Nucleophilic displacement offers the most straightforward scale-up potential

- Hypervalent iodine methods enable unique transformations but need cryogenic conditions

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.

Reduction: Reduction of nitriles can produce primary amines or aldehydes, depending on the reducing agent used.

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and DIBAL are frequently used.

Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines or aldehydes.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)pent-3-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pent-3-enenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making the compound reactive towards nucleophiles. In reduction reactions, the nitrile group is reduced to an amine or aldehyde through nucleophilic addition of hydride ions, followed by protonation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pent-3-enenitrile (CAS 4635-87-4)

- Structure: Simpler backbone (C₅H₇N) lacking the diethylamino group.

- Reactivity: The absence of an amino group limits its use in enamine chemistry. However, the nitrile and double bond enable conjugate additions.

- Safety : First-aid measures for inhalation, skin contact, or ingestion align with general nitrile handling protocols (e.g., rinsing with water, medical consultation) .

(Z)-3-Acetyl-4-(phenylamino)pent-3-enenitrile

- Structure: Features a phenylamino substituent and acetyl group, creating a more sterically hindered and conjugated system.

- Application: Used in enamine formation for pyrrole synthesis, highlighting the role of amino groups in facilitating annulation reactions. The phenyl group enhances aromatic stabilization in intermediates .

2-Methyl-3-butenenitrile (CAS 16529-56-9)

- Structure : Branched nitrile with a methyl group at the 2-position.

- Reactivity: The methyl group may sterically hinder reactions at the nitrile or double bond. No amino group limits its utility in amine-mediated syntheses.

2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile

- Structure: Contains a dimethylamino group, a hydroxyl group, and a phenyl ring, creating a polar, multifunctional molecule.

- The dimethylamino group is less sterically demanding than diethylamino, which may influence reaction kinetics .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.